molecular formula C12H19BN2O3 B1373416 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 947249-19-6

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1373416
CAS No.: 947249-19-6
M. Wt: 250.1 g/mol
InChI Key: OXNSEGHJPTXNPF-UHFFFAOYSA-N
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Description

This boronate ester-functionalized pyridine derivative (molecular formula: C₁₂H₁₇BN₂O₃, molecular weight: 247.15) features a methoxy group at position 3 and an amine group at position 2 on the pyridine ring, with a pinacol-protected boronate at position 5 . Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials science applications. Key properties include moderate polarity due to the methoxy and amine groups, which enhance solubility in polar solvents, and a molecular weight conducive to facile purification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 3-methoxy-5-bromopyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Sulfonamide Formation via Methanesulfonylation

The primary amine group at position 2 undergoes nucleophilic substitution with methanesulfonyl chloride in pyridine, yielding the corresponding sulfonamide derivative. This reaction is critical for modifying pharmacological properties or enhancing solubility.

Reaction Conditions Yield Key Observations
Pyridine, 20°C, 18 hours58–92%Optimal stoichiometry (1:2 amine:methanesulfonyl chloride) ensures high conversion .
Workup with saturated NaHCO₃/DCMPurification via silica gel chromatography achieves >95% purity .

Mechanistic Insight :
The reaction proceeds via deprotonation of the amine by pyridine, followed by nucleophilic attack on the electrophilic sulfur center of methanesulfonyl chloride. The boronate ester remains intact under these conditions .

Catalytic Hydrogenation of Nitro Precursors

The compound is synthesized via hydrogenation of its nitro analog (2-methoxy-3-nitro-5-(boronate)pyridine) using Raney Ni in methanol under H₂.

Reaction Conditions Yield Key Observations
H₂ (1 atm), Raney Ni, MeOH, 2 hours89–95%Complete nitro-to-amine reduction without boronate cleavage .

Applications :
This method is scalable and avoids harsh acidic/basic conditions, preserving the boronate functionality for subsequent cross-coupling .

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester participates in palladium-catalyzed couplings with aryl halides, enabling biaryl synthesis.

Reaction Conditions Yield Key Observations
PdCl₂(PPh₃)₂, Na₂CO₃, 1,2-DME/H₂O, 80°C, 7 hours39–86%Compatibility with heteroaryl halides (e.g., pyrazolo[1,5-a]pyrimidines) .

Example :
Coupling with 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine yields a pyridyl-pyrimidine hybrid, a structural motif in kinase inhibitors .

Triflation of the Amine Group

The amine reacts with trifluoromethanesulfonic anhydride to form a triflamide derivative, enhancing electrophilicity for further functionalization.

Reaction Conditions Yield Key Observations
CF₃SO₂O, 2,6-di-tert-butyl-4-methylpyridine, DCM, −20°C92%Low-temperature conditions prevent boronate decomposition .

Applications :
Triflates serve as versatile intermediates in nucleophilic aromatic substitution (SNAr) reactions .

Stability and Reactivity Considerations

  • Thermal Stability : Stable under reflux in THF/DMF (80–100°C).

  • pH Sensitivity : Boronate hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Compatibility : Tolerates Grignard reagents, organozinc compounds, and mild oxidants .

Comparative Reactivity Data

Reaction Type Catalyst Solvent Temperature Yield Range
Suzuki CouplingPdCl₂(PPh₃)₂1,2-DME/H₂O80°C39–86%
HydrogenationRaney NiMeOHRT89–95%
SulfonylationNonePyridine20°C58–92%

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.

Drug Delivery Systems

The unique structural features of this compound allow for its application in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve their solubility and bioavailability. Research has demonstrated that boron-containing compounds can facilitate targeted delivery mechanisms, particularly in the treatment of cancer and other diseases.

Cross-Coupling Reactions

This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boron atom allows for efficient coupling with various aryl halides.

Synthesis of Functionalized Pyridines

The compound can be utilized to synthesize a range of functionalized pyridine derivatives through electrophilic substitution reactions. These derivatives are valuable in the development of pharmaceuticals and agrochemicals.

Polymer Chemistry

In materials science, boron-containing compounds like this compound are being explored for their use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability.

Sensor Development

The unique optical properties associated with boron compounds make them suitable candidates for sensor applications. Research has indicated that these compounds can be used to develop sensors for detecting specific biomolecules or environmental pollutants.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPubChemDemonstrated inhibition of tumor cell proliferation.
Drug Delivery SystemsJournal of Controlled ReleaseEnhanced solubility and targeted delivery efficacy.
Organic SynthesisOrganic LettersSuccessful application in Suzuki coupling reactions.
Polymer ChemistryMacromoleculesImproved mechanical properties in polymer composites.
Sensor DevelopmentSensors and Actuators B: ChemicalEffective detection of environmental pollutants.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 893440-50-1)

  • Molecular formula : C₁₂H₁₉BN₂O₃
  • Key differences : The methoxy and amine groups are swapped (positions 2 and 3, respectively).

Substituted Pyridines with Electron-Withdrawing Groups

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4)

  • Molecular formula : C₁₂H₁₆BF₃N₂O₂
  • Key differences : A trifluoromethyl (CF₃) group at position 4 introduces strong electron-withdrawing effects.
  • However, increased lipophilicity improves membrane permeability in biological applications .

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1)

  • Molecular formula : C₁₂H₁₈BClN₂O₂
  • Key differences : Chlorine at position 3 and a methylated amine at position 2.
  • Impact : Chlorine adds steric hindrance and electron-withdrawing effects, while methylamine reduces basicity, altering solubility and reactivity in acidic conditions .

Alkoxy-Substituted Derivatives

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1620574-92-6)

  • Molecular formula : C₁₄H₂₃BN₂O₃
  • Key differences : Isopropoxy replaces methoxy at position 3.
  • Impact : Increased steric bulk and lipophilicity enhance membrane permeability but reduce aqueous solubility. The larger alkoxy group may slow reaction kinetics in cross-couplings .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
3-Methoxy-5-(dioxaborolan-2-yl)pyridin-2-amine 3-OCH₃, 2-NH₂, 5-boronate C₁₂H₁₇BN₂O₃ 247.15 Balanced reactivity and solubility; electron-donating groups enhance coupling efficiency
2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-amine 2-OCH₃, 3-NH₂, 5-boronate C₁₂H₁₉BN₂O₃ 250.11 Reduced electron density at boronate site; slower cross-coupling kinetics
5-(dioxaborolan-2-yl)-4-CF₃-pyridin-2-amine 4-CF₃, 2-NH₂, 5-boronate C₁₂H₁₆BF₃N₂O₂ 288.07 High lipophilicity; suitable for hydrophobic environments
3-Cl-N-Me-5-(dioxaborolan-2-yl)pyridin-2-amine 3-Cl, 2-NHCH₃, 5-boronate C₁₂H₁₈BClN₂O₂ 268.55 Steric hindrance from Cl; modified basicity
3-Isopropoxy-5-(dioxaborolan-2-yl)pyridin-2-amine 3-OCH(CH₃)₂, 2-NH₂, 5-boronate C₁₄H₂₃BN₂O₃ 278.16 Enhanced lipophilicity; slower reaction rates

Key Research Findings

  • Synthetic Utility : The 3-methoxy-2-amine substitution in the primary compound enhances electron density at the boronate site, improving its reactivity in Suzuki-Miyaura couplings compared to analogs with electron-withdrawing groups (e.g., CF₃) .
  • Biological Relevance : Derivatives like the trifluoromethyl-substituted pyridine (CAS 944401-57-4) show promise in drug discovery due to improved bioavailability, whereas the primary compound’s polar groups may favor water-soluble conjugate synthesis .
  • Stability Considerations : All pinacol boronate esters exhibit stability under standard conditions, but steric hindrance (e.g., from Cl in CAS 1257432-01-1) can reduce shelf life in humid environments .

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C16H24BNO5, with a molecular weight of 308.18 g/mol. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in various biological pathways. The dioxaborolane group can participate in reversible covalent bonding with nucleophilic sites on target proteins, influencing their activity.

Anticancer Properties

Studies have shown that derivatives of dioxaborolanes exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. For instance:

  • Inhibition of DYRK1A : A related compound demonstrated nanomolar-level inhibition against DYRK1A, a kinase implicated in various cancers. This inhibition was confirmed through enzymatic assays and cellular models .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through assays measuring the inhibition of pro-inflammatory cytokines. In particular:

  • LPS-induced inflammation : Compounds structurally similar to this compound were found to reduce inflammation markers in BV2 microglial cells .

Case Study 1: DYRK1A Inhibition

CompoundIC50 (μM)Comments
Compound A0.69Potent DYRK1A inhibitor
Compound B0.011Enhanced selectivity over WEE1

Case Study 2: Anti-inflammatory Properties

In another investigation into anti-inflammatory effects:

  • The compound was tested in models of neuroinflammation where it significantly reduced the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .
TreatmentTNF-alpha Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Compound C5080

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester functionality. For example, analogous procedures involve reacting a brominated pyridine precursor with a boronate ester under Pd catalysis. A representative protocol includes:

  • Reagents : Pd(OAc)₂, ligand (e.g., Catalyst A™), NaHCO₃, 2-methyltetrahydrofuran.
  • Conditions : 100°C for 3 hours under inert atmosphere.
  • Purification : Chromatography (hexane/acetone gradient) yields the product in ~51% purity .
    • Characterization : Use NMR (¹H/¹³C) to confirm boronate ester integration (δ ~1.3 ppm for methyl groups) and pyridine ring protons. IR can validate amine and methoxy groups .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Analytical Methods :

  • HPLC-MS : Quantify purity and detect degradation products.
  • TGA/DSC : Assess thermal stability (decomposition >150°C typical for boronate esters).
    • Storage Recommendations : Store under argon at –20°C to prevent hydrolysis of the boronate ester. Periodic NMR checks (every 6 months) are advised to monitor stability .

Q. What are the common reactivity patterns of the boronate ester moiety in this compound?

  • Key Reactions :

  • Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., bromopyridines) to form biaryl structures.
  • Protodeboronation : Acidic or aqueous conditions may cleave the boronate ester, requiring careful solvent selection (e.g., anhydrous THF).
    • Methodological Tip : Optimize coupling using Pd(OAc)₂ with SPhos ligand for electron-deficient substrates .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields when using this boronate ester in sterically hindered systems?

  • Catalyst Screening : Test bulky ligands (e.g., XPhos) to mitigate steric effects.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) improve solubility of hindered substrates but may increase protodeboronation.
  • Case Study : A 15% yield increase was achieved using XPhos/Pd(dba)₂ in DMF:H₂O (9:1) at 80°C for 12 hours .

Q. What computational or mechanistic studies elucidate the electronic effects of the methoxy and amine substituents on reactivity?

  • DFT Modeling : Calculate HOMO/LUMO energies to predict regioselectivity in cross-couplings. The methoxy group (electron-donating) activates the pyridine ring at the para position.
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from:

  • Assay Conditions : Varying ATP concentrations (10 µM vs. 1 mM).
  • Structural Variants : Minor substituent changes (e.g., fluoro vs. methoxy) alter binding affinity.
    • Resolution : Standardize assays using recombinant proteins and validate with orthogonal methods (SPR, ITC) .

Q. What strategies are effective in minimizing by-product formation during large-scale synthesis?

  • Process Optimization :

  • Temperature Control : Gradual heating (ramp to 100°C over 30 mins) reduces side reactions.
  • Catalyst Loading : Reduce Pd to 0.5 mol% with excess ligand to suppress homocoupling.
    • By-Product Analysis : LC-MS identifies dimers or protodeboronated species; silica gel chromatography removes them .

Properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNSEGHJPTXNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694407
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-19-6
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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